
ethyl 4-hydroxy-3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-hydroxy-3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate (EHMOC) is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EHMOC belongs to the class of quinolone derivatives, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of ethyl 4-hydroxy-3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate is not fully understood. However, it is believed that ethyl 4-hydroxy-3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate exerts its biological activity through the inhibition of key enzymes and proteins involved in various cellular processes. For example, ethyl 4-hydroxy-3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of topoisomerase II.
Biochemical and Physiological Effects:
ethyl 4-hydroxy-3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate has been shown to exhibit significant biochemical and physiological effects. It has been found to inhibit the growth of various bacterial and fungal strains, including drug-resistant strains. ethyl 4-hydroxy-3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate has also been found to exhibit significant antitumor activity by inducing apoptosis and inhibiting the growth of cancer cells. In addition, ethyl 4-hydroxy-3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 4-hydroxy-3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits significant biological activity at low concentrations. However, ethyl 4-hydroxy-3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate also has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. In addition, ethyl 4-hydroxy-3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate can be toxic at high concentrations, which can limit its use in certain applications.
Orientations Futures
There are several future directions for ethyl 4-hydroxy-3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate research. One potential direction is to investigate its use as a fluorescent probe for the detection of metal ions. Another potential direction is to investigate its use as a potential therapeutic agent for the treatment of bacterial and fungal infections. Further research is also needed to fully understand the mechanism of action of ethyl 4-hydroxy-3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate and to identify potential targets for its use in cancer therapy.
Méthodes De Synthèse
Ethyl 4-hydroxy-3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate can be synthesized through a multistep reaction starting from commercially available 2,3-dimethylbenzoic acid. The synthesis involves the condensation of 2,3-dimethylbenzoic acid with ethyl acetoacetate, followed by cyclization and oxidation to yield ethyl 4-hydroxy-3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate. The purity of the compound can be improved through recrystallization and purification techniques.
Applications De Recherche Scientifique
Ethyl 4-hydroxy-3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant antimicrobial, antitumor, and anti-inflammatory activities. ethyl 4-hydroxy-3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.
Propriétés
IUPAC Name |
ethyl 4-hydroxy-3-methyl-2-oxo-1H-quinoline-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-3-18-13(17)8-4-5-10-9(6-8)11(15)7(2)12(16)14-10/h4-6H,3H2,1-2H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDDLCOMYQAPDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)NC(=O)C(=C2O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Quinolinecarboxylic acid, 1,2-dihydro-4-hydroxy-3-methyl-2-oxo-, ethyl ester | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



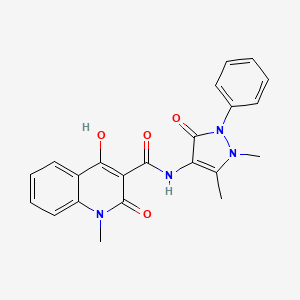

![2-[(4-methoxyphenyl)amino][1,3]thiazolo[4,5-b]pyridine-5,7-diol](/img/structure/B5914192.png)
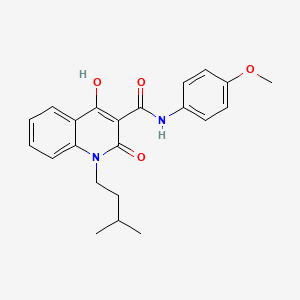
![N-[5-(aminosulfonyl)-1,3,4-thiadiazol-2-yl]-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5914203.png)
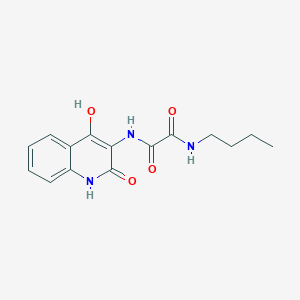

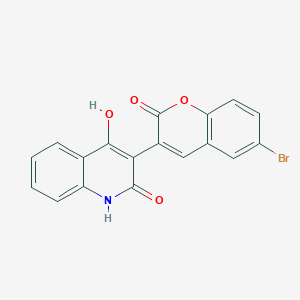
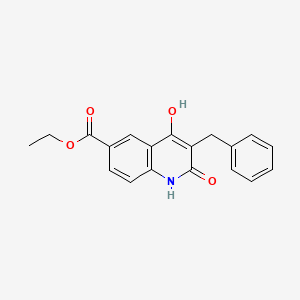
![4-hydroxy-7-(3-methoxyphenyl)-9-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5914241.png)
![4-hydroxy-7-(4-methoxyphenyl)-9-(2-thienyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5914244.png)
